molecular formula C15H8BrClO2 B14161129 2-(3-bromophenyl)-6-chloro-4H-chromen-4-one CAS No. 213894-79-2

2-(3-bromophenyl)-6-chloro-4H-chromen-4-one

Cat. No.: B14161129
CAS No.: 213894-79-2
M. Wt: 335.58 g/mol
InChI Key: LNPSYDJGQQETLB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 6-position of the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-6-chloro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where a 3-bromobenzaldehyde reacts with a 6-chloro-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

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Properties

CAS No.

213894-79-2

Molecular Formula

C15H8BrClO2

Molecular Weight

335.58 g/mol

IUPAC Name

2-(3-bromophenyl)-6-chlorochromen-4-one

InChI

InChI=1S/C15H8BrClO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H

InChI Key

LNPSYDJGQQETLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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